N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a carboxamide derivative featuring a tetrahydrobenzothiophene core linked to a quinoxalin-6-yl group via an amide bond. Quinoxaline, a bicyclic heteroaromatic moiety with two nitrogen atoms, is known for its diverse pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities .
Properties
IUPAC Name |
N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(13-10-22-16-4-2-1-3-12(13)16)20-11-5-6-14-15(9-11)19-8-7-18-14/h5-10H,1-4H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSIBVOPKUNNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions . The tetrahydrobenzothiophene ring can be constructed via a cyclization reaction involving a thiol and a suitable diene precursor . The final step involves the coupling of the quinoxaline and tetrahydrobenzothiophene intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinoxaline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities. The benzothiophene moiety also contributes to these biological activities, making the compound a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might be exploited in the design of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism by which N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with various molecular targets. The quinoxaline moiety can intercalate with DNA, inhibiting replication and transcription processes, while the benzothiophene ring may interact with specific enzymes or receptors. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
